molecular formula C7H7FO2S B13323162 2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid

2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid

Cat. No.: B13323162
M. Wt: 174.19 g/mol
InChI Key: OQAUOXTWNJECME-UHFFFAOYSA-N
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Description

2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid is an organic compound with the molecular formula C7H7FO2S It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a fluorine atom, and the methylthiophenyl group is attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid typically involves the introduction of a fluorine atom into the acetic acid derivative. One common method is the fluorination of 2-(5-methylthiophen-3-yl)acetic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methylthiophenyl group can also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-(5-methylthiophen-2-yl)acetic acid
  • 2-(5-Fluoro-2-methoxyphenyl)acetic acid
  • 2-(2-Fluoro-5-methoxyphenyl)acetic acid

Uniqueness

2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid is unique due to the specific positioning of the fluorine atom and the methylthiophenyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H7FO2S

Molecular Weight

174.19 g/mol

IUPAC Name

2-fluoro-2-(5-methylthiophen-3-yl)acetic acid

InChI

InChI=1S/C7H7FO2S/c1-4-2-5(3-11-4)6(8)7(9)10/h2-3,6H,1H3,(H,9,10)

InChI Key

OQAUOXTWNJECME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C(C(=O)O)F

Origin of Product

United States

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